

Initial Investigations into 1,2,3-Tribromopropane Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Tribromopropane**

Cat. No.: **B147538**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for **1,2,3-tribromopropane** and its structurally related analogs. Due to a scarcity of publicly available data for **1,2,3-tribromopropane**, this guide heavily relies on information from surrogate molecules, primarily 1,2,3-trichloropropane and 1,2-dibromo-3-chloropropane. This approach is intended to provide a preliminary understanding of potential hazards, but it is not a substitute for direct experimental evidence on **1,2,3-tribromopropane**.

Executive Summary

1,2,3-Tribromopropane is a halogenated hydrocarbon with limited available toxicological data. However, based on information from structurally similar compounds, it is anticipated to be harmful by ingestion, inhalation, and dermal contact^[1]. There is evidence to suggest it may be a suspected carcinogen^[1]. The primary mechanisms of toxicity for related halogenated propanes involve metabolic activation to reactive intermediates, leading to genotoxicity and cellular damage. This guide provides a consolidated overview of the initial toxicological investigations, focusing on quantitative data, experimental methodologies, and potential mechanistic pathways to inform further research and risk assessment.

Acute Toxicity

Acute exposure to **1,2,3-tribromopropane** is expected to cause skin and eye irritation^[1]. It is classified as harmful if swallowed, in contact with skin, or inhaled^[1]. Quantitative data from

surrogate molecules provide an initial estimate of its acute toxicity potential.

Table 1: Acute Toxicity Data for **1,2,3-Tribromopropane** Analogs

Chemical	Species	Route	Parameter	Value	Reference
1-Bromo-3-chloropropane	Rat (male)	Oral	LD50	1300-2000 mg/kg bw	[2]
1-Bromo-3-chloropropane	Rat (female)	Oral	LD50	800-1300 mg/kg bw	[2]
1,3-Dibromopropylane	Rat	Dermal	LD50	>2000 mg/kg bw	[2]
1-Bromo-3-chloropropane	Rabbit	Dermal	LD50	3000 mg/kg bw	[2]
1-Bromo-3-chloropropane	Rat	Inhalation (4h)	LC50	6.5 - 7.27 mg/L	[2]
1-Bromopropane	Rat	Inhalation (4h)	LC50	7000 - 14,374 ppm	[3]
1,2-Dibromo-3-chloropropane	Rat, Mouse, Rabbit	Oral	LD50	130-410 mg/kg	[4]

Genotoxicity and Carcinogenicity

In vitro studies on related compounds indicate potential genotoxicity. For instance, 1,1,3-tribromopropane was positive in the *Salmonella*/microsome assay and induced DNA repair in primary rat hepatocyte cultures[5]. While 1,2,3-trichloropropane showed mixed results in some

in vitro assays, it was generally found to be genotoxic, particularly with metabolic activation. The carcinogenicity of 1,2,3-trichloropropane has been demonstrated in animal studies, leading to its classification as "reasonably anticipated to be a human carcinogen"[\[6\]](#). It has been shown to induce tumors at multiple sites in rats and mice[\[6\]](#). Given the structural similarities, a carcinogenic potential for **1,2,3-tribromopropane** should be presumed in the absence of direct evidence to the contrary.

Table 2: Genotoxicity of **1,2,3-Tribromopropane** Analogs

Assay	Test Substance	System	Metabolic Activation	Result	Reference
Salmonella/microsome assay	1,1,3-tribromopropane	S. typhimurium	With	Positive	[5]
DNA repair	1,1,3-tribromopropane	Rat hepatocytes	N/A	Positive	[5]
Micronucleus test	1,1,3-tribromopropane	Mouse liver	N/A	Strongly Positive	[5]
Micronucleus assay	1,2,3-trichloropropane	Human lymphocytes	With/Without	Negative	[7]
Comet assay	1,2,3-trichloropropane	Human lymphocytes	With/Without	Positive	[7]

Reproductive and Developmental Toxicity

Studies on 1,2-dibromo-3-chloropropane (DBCP) have demonstrated significant reproductive toxicity, particularly in males, leading to infertility[\[8\]](#). Inhalation exposure in male rabbits to DBCP resulted in decreased sperm counts, motility, and viability, as well as testicular atrophy[\[9\]](#). A two-generation reproductive toxicity study of 1-bromopropane in rats identified a

No Observed Adverse Effect Concentration (NOAEC) of 100 ppm for female reproduction [10]. While direct data for **1,2,3-tribromopropane** is lacking, the known reproductive toxicity of its analogs warrants significant concern.

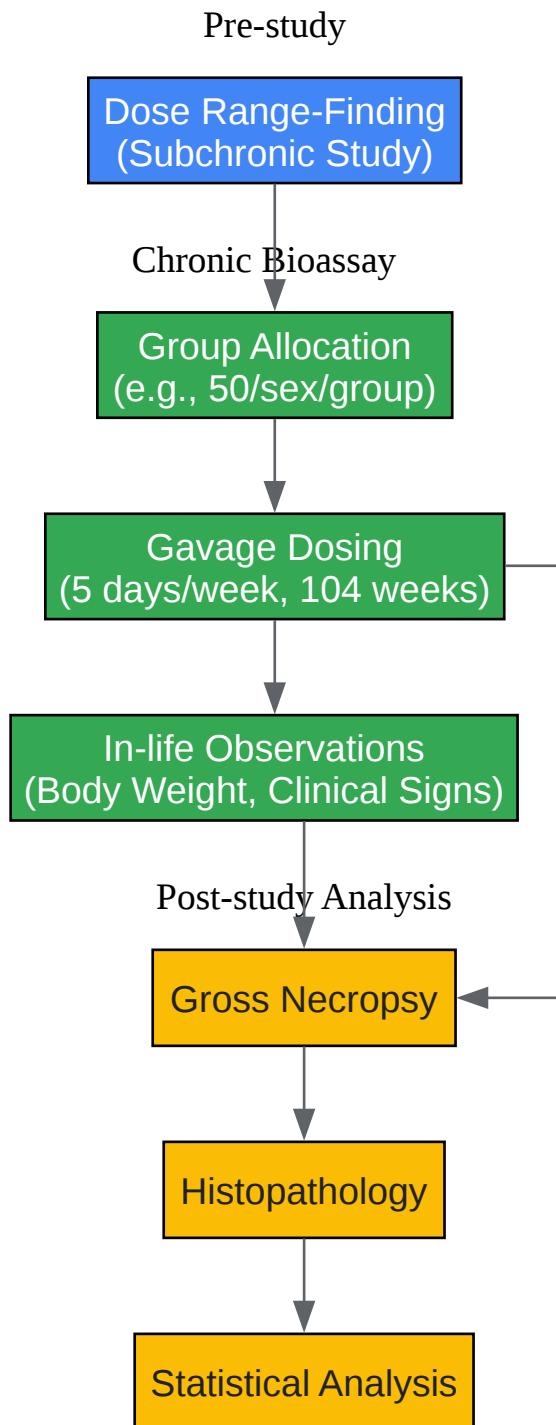
Table 3: Reproductive and Developmental Toxicity of Analogs (Inhalation)

Chemical	Species	Exposure	Effect	NOAEL/LOAEL	Reference
1,2-Dibromo-3-chloropropane	Rabbit (male)	6h/day, 5d/wk, up to 14 wks	Testicular atrophy, decreased spermatogenesis	NOAEL: 0.1 ppm, LOAEL: 1 ppm	[11]
1-Bromopropane	Rat (female)	Two-generation study	Reproductive toxicity	NOAEC: 100 ppm	[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of toxicological studies. The following sections outline the methodologies for key assays used in the assessment of halogenated propanes, adapted from established protocols such as those from the National Toxicology Program (NTP).

In Vivo Chronic Toxicity and Carcinogenicity Bioassay (Adapted from NTP TR-384 for 1,2,3-Trichloropropane)


- Test Animals: Fischer 344/N rats and B6C3F1 mice, typically 50 of each sex per group.
- Administration: Gavage with the test substance in a suitable vehicle (e.g., corn oil), 5 days per week for 104 weeks.
- Dose Groups: At least three dose levels and a vehicle control group. Dose selection is based on subchronic toxicity studies.

- Observations:

- Clinical Signs: Twice daily observations for morbidity and mortality.
- Body Weights: Recorded weekly for the first 13 weeks and monthly thereafter.
- Feed Consumption: Measured monthly.

- Pathology:

- Gross Necropsy: A complete gross necropsy is performed on all animals.
- Histopathology: Comprehensive microscopic examination of a wide range of tissues from all control and high-dose animals. Lesions observed in the high-dose group are then examined in the lower-dose groups.

[Click to download full resolution via product page](#)

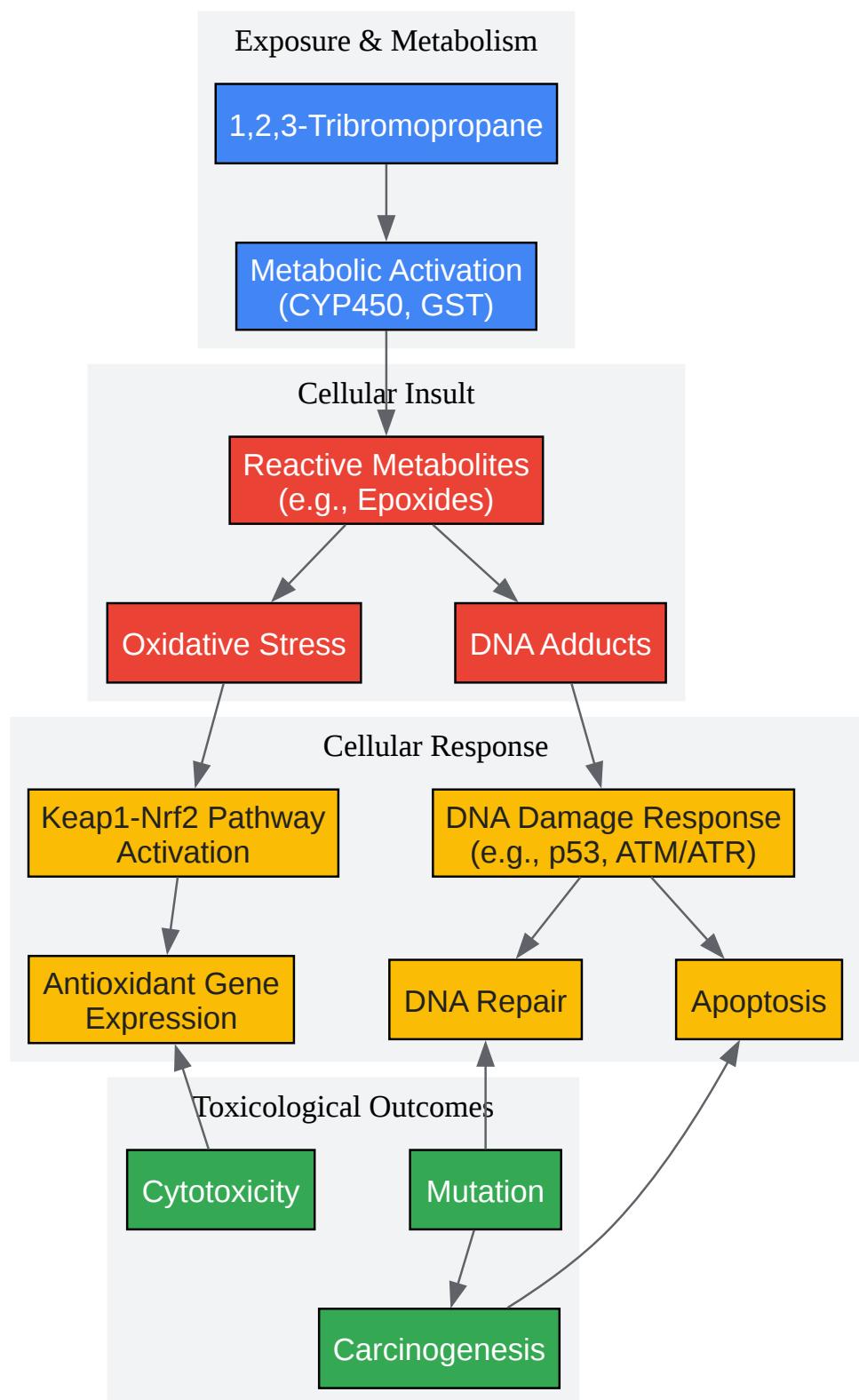
Chronic Toxicity/Carcinogenicity Bioassay Workflow.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

- Principle: This assay detects gene mutations, specifically base-pair substitutions and frameshifts, which revert a mutation in a histidine-requiring strain of *Salmonella typhimurium*, allowing it to grow on a histidine-free medium.
- Strains: A standard set of tester strains is used, including TA98, TA100, TA1535, and TA1537, to detect different types of mutations.
- Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify chemicals that require metabolic activation to become mutagenic.
- Procedure (Plate Incorporation Method):
 - The test substance, bacterial tester strain, and (if used) S9 mix are combined in molten top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - Plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies is counted.
- Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of halogenated propanes is largely attributed to their metabolic activation. Two primary pathways are involved:


- Cytochrome P450 (CYP450) Mediated Oxidation: This pathway can lead to the formation of reactive epoxides and other electrophilic intermediates. These intermediates can bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts.

- Glutathione (GSH) Conjugation: While often a detoxification pathway, conjugation of some halogenated hydrocarbons with GSH can lead to the formation of reactive sulfur mustards or other toxic metabolites, particularly in the kidney.

The resulting cellular damage and DNA adduct formation can trigger a cascade of cellular stress responses.

Proposed Signaling Pathway for Halogenated Propane-Induced Toxicity

The diagram below illustrates a plausible signaling pathway for the toxicity of compounds like **1,2,3-tribromopropane**, based on the known mechanisms of its analogs. Exposure leads to metabolic activation, generating reactive species that cause oxidative stress and DNA damage. These insults activate cellular defense and damage response pathways.

[Click to download full resolution via product page](#)

Proposed Toxicity Pathway for **1,2,3-Tribromopropane**.

Conclusion and Future Directions

The available data on the toxicity of **1,2,3-tribromopropane** is limited. However, based on the toxicological profiles of structurally similar halogenated propanes, it is prudent to consider this compound as potentially carcinogenic and a reproductive toxicant. The primary mechanism of toxicity likely involves metabolic activation to reactive intermediates that cause genotoxicity and cellular damage.

Further research is critically needed to establish a comprehensive toxicological profile for **1,2,3-tribromopropane**. Key areas for future investigation include:

- Quantitative assessment of acute, subchronic, and chronic toxicity via oral, dermal, and inhalation routes.
- A full battery of in vitro and in vivo genotoxicity assays.
- A two-generation reproductive toxicity study and developmental toxicity studies.
- Mechanistic studies to elucidate the specific metabolic pathways, identify the resulting DNA adducts, and characterize the downstream cellular signaling responses.

Such studies are essential for accurate risk assessment and the establishment of safe handling and exposure limits for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The toxicology of 1,2-dibromo-3-chloropropane (DBCP): a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicologic and reproductive effects of inhaled 1,2-dibromo-3-chloropropane in male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Initial Investigations into 1,2,3-Tribromopropane Toxicity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147538#initial-investigations-into-1-2-3-tribromopropane-toxicity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com